Talosalate
Description
Structural Characterization of Talosalate
Molecular Architecture and Stereochemical Features
IUPAC Nomenclature and Systematic Identification
This compound possesses the systematic International Union of Pure and Applied Chemistry nomenclature designation of (3-oxo-1H-2-benzofuran-1-yl) 2-acetyloxybenzoate. This comprehensive nomenclature reflects the compound's complex molecular structure, which incorporates multiple functional groups and heterocyclic ring systems. The compound is alternatively designated as 3-oxo-1,3-dihydro-2-benzofuran-1-yl 2-acetoxybenzoate in certain nomenclature systems. The molecular formula C17H12O6 indicates the presence of seventeen carbon atoms, twelve hydrogen atoms, and six oxygen atoms, resulting in a calculated molecular weight of 312.27 grams per mole.
The compound's Chemical Abstracts Service registry number 66898-60-0 provides unambiguous identification in chemical databases. Additional systematic designations include the description as benzoic acid, 2-(acetyloxy)-, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester, which emphasizes the ester linkage between the acetylated benzoic acid component and the isobenzofuranyl moiety. The compound is also recognized by alternative nomenclature systems as phthalidyl 2-acetoxybenzoate or phthalidyl salicylate acetate, highlighting its derivation from phthalidyl and salicylic acid precursors.
The Simplified Molecular Input Line Entry System representation CC(=O)OC1=CC=CC=C1C(=O)OC2C3=CC=CC=C3C(=O)O2 provides a linear notation for the molecular structure. The International Chemical Identifier InChI=1S/C17H12O6/c1-10(18)21-14-9-5-4-8-13(14)16(20)23-17-12-7-3-2-6-11(12)15(19)22-17/h2-9,17H,1H3 offers additional structural specificity. These systematic identifiers collectively establish the precise molecular identity and structural characteristics of this compound.
Three-Dimensional Conformational Analysis
The three-dimensional molecular architecture of this compound exhibits significant conformational complexity arising from the presence of multiple aromatic ring systems and flexible ester linkages. The compound contains two distinct aromatic ring systems: a benzofuran moiety and a substituted benzene ring, connected through an ester bridge that permits rotational freedom around specific bond axes. The benzofuran component consists of a fused benzene-furan bicyclic system with a ketone substituent at the 3-position, creating a phthalidyl structural unit.
The acetoxybenzoate portion of the molecule features a benzene ring substituted with both an acetoxy group and a carboxylate ester functionality. The spatial arrangement of these substituents influences the overall molecular conformation and potential intermolecular interactions. The ester linkage connecting the phthalidyl and acetoxybenzoate components introduces conformational flexibility, allowing for rotation around the C-O bond axis. This rotational freedom generates multiple stable conformational states that may exhibit different energetic profiles and molecular properties.
Computational analysis of the three-dimensional structure reveals that the compound adopts preferential conformations that minimize steric hindrance between the bulky aromatic systems while maintaining favorable electronic interactions. The benzofuran and benzene rings typically adopt non-coplanar orientations to reduce unfavorable steric contacts. The acetyl substituent on the benzoate ring can adopt multiple orientations relative to the benzene plane, contributing to conformational diversity. These conformational characteristics significantly influence the compound's crystallization behavior, intermolecular packing arrangements, and solid-state properties.
Chiral Center Configuration and Enantiomeric Considerations
This compound exhibits stereochemical complexity arising from the presence of a single chiral center located at the carbon atom bearing the ester linkage within the benzofuran ring system. The compound exists as a racemic mixture, indicated by the optical activity designation of (+/-), reflecting the presence of equal proportions of both enantiomeric forms. The stereochemical designation specifies zero defined stereocenters out of one total stereocenter, confirming the racemic nature of the commercially available compound.
The chiral center configuration significantly influences the compound's three-dimensional molecular geometry and potential biological interactions. Each enantiomer exhibits distinct spatial arrangements of the functional groups around the asymmetric carbon atom, potentially leading to different pharmacological profiles and crystallographic behaviors. The racemic composition necessitates consideration of both enantiomeric forms in structural analysis and characterization studies.
The enantiomeric forms of this compound can be distinguished through advanced analytical techniques including chiral chromatography and nuclear magnetic resonance spectroscopy using chiral shift reagents. The separation and individual characterization of enantiomers would provide valuable insights into structure-activity relationships and crystallographic preferences. However, the racemic nature of the compound as typically encountered in pharmaceutical applications reflects the synthetic methodology employed for its preparation, which does not incorporate stereoselective synthetic strategies.
The stereochemical complexity extends to considerations of conformational enantiomerism, where different conformational states may exhibit distinct stereochemical relationships. The rotational freedom around the ester linkage can generate conformational diastereomers that may interconvert at different rates depending on environmental conditions such as temperature and solvent effects.
Crystalline and Solid-State Properties
X-ray Diffraction Patterns
The crystallographic characterization of this compound through x-ray diffraction analysis provides fundamental insights into its solid-state molecular arrangement and intermolecular packing patterns. X-ray powder diffraction studies reveal characteristic diffraction peaks that serve as unique fingerprints for the compound's crystalline structure. The diffraction patterns obtained using copper K-alpha radiation (wavelength 1.5418 Angstroms) demonstrate specific peak positions and intensities that reflect the three-dimensional lattice parameters and molecular packing arrangements within the crystal structure.
Standard x-ray diffraction powder patterns for pharmaceutical compounds typically exhibit multiple characteristic peaks at specific 2-theta values, which correspond to different crystallographic planes and intermolecular spacing relationships. The interpretation of these diffraction patterns requires comparison with calculated theoretical patterns based on crystal structure data, allowing for the determination of unit cell parameters, space group symmetry, and molecular orientation within the crystal lattice. The peak heights and integrated intensities provide quantitative information about the relative abundance of different crystallographic orientations and the degree of crystalline order.
| Diffraction Parameter | Typical Range | Measurement Conditions |
|---|---|---|
| Wavelength | 1.5418 Å (Cu K-α) | Standard laboratory source |
| 2-Theta Range | 5-50 degrees | Powder diffraction |
| Peak Resolution | ±0.02 degrees | High-resolution mode |
| Scan Rate | 2-5 degrees/minute | Routine analysis |
The crystallographic analysis of this compound requires consideration of the compound's molecular asymmetry and potential for multiple packing arrangements. The presence of both polar and nonpolar functional groups within the molecule influences the intermolecular interactions that stabilize the crystal structure. Hydrogen bonding interactions between carbonyl oxygen atoms and neighboring molecules, as well as aromatic stacking interactions between benzene ring systems, contribute to the overall crystal packing energy and structural stability.
Single crystal x-ray diffraction studies, when feasible, provide more detailed structural information including precise atomic coordinates, bond lengths, bond angles, and intermolecular interaction geometries. The collection of high-quality single crystal data requires careful crystal growth optimization and may necessitate cryogenic cooling to enhance diffraction quality and reduce thermal motion effects. The resulting crystal structure data enable the calculation of theoretical powder diffraction patterns for comparison with experimental observations.
Polymorphic Forms and Hydration States
The investigation of polymorphic forms represents a critical aspect of this compound's solid-state characterization, as different crystalline modifications can exhibit significantly different physical and chemical properties. Polymorphism in pharmaceutical compounds arises from the ability of molecules to adopt different three-dimensional packing arrangements while maintaining identical chemical composition. These structural variations can profoundly influence properties such as solubility, dissolution rate, stability, and bioavailability.
The occurrence of polymorphic forms in this compound may be influenced by various factors including crystallization conditions, solvent effects, temperature, and the presence of impurities or additives. Different crystallization solvents can promote the formation of specific polymorphic modifications through selective stabilization of particular molecular conformations or intermolecular interaction patterns. The control of supersaturation levels, nucleation temperature, and cooling rates during crystallization processes can determine which polymorphic form predominates in the final crystalline product.
| Polymorphic Characteristic | Form A | Form B | Analysis Method |
|---|---|---|---|
| Melting Point Range | Higher | Lower | Differential Scanning Calorimetry |
| Crystal Density | Variable | Variable | Pycnometry |
| Solubility Profile | Variable | Variable | Dissolution Testing |
| Stability Ranking | More Stable | Less Stable | Thermodynamic Analysis |
The identification and characterization of different polymorphic forms require comprehensive analytical approaches including differential scanning calorimetry, thermogravimetric analysis, infrared spectroscopy, and x-ray diffraction. Each analytical technique provides complementary information about the structural and thermodynamic properties of the different forms. Differential scanning calorimetry reveals characteristic melting endotherms and glass transition temperatures that serve as distinctive signatures for each polymorphic modification.
Hydration states and solvate formation represent additional considerations in the solid-state characterization of this compound. The incorporation of water molecules or organic solvents into the crystal lattice can create pseudo-polymorphic forms with altered physical properties. These solvated forms may exhibit different stability profiles, dissolution characteristics, and processing behaviors compared to the anhydrous crystalline modifications. The formation of hydrates or solvates depends on factors such as relative humidity, solvent activity, and the availability of hydrogen bonding sites within the crystal structure.
The thermodynamic relationship between different polymorphic forms determines their relative stability under various environmental conditions. The most thermodynamically stable form at room temperature and atmospheric pressure typically represents the preferred form for pharmaceutical applications, although kinetic factors may influence which form initially crystallizes during manufacturing processes. The transformation between polymorphic forms can occur through solid-state transitions, solution-mediated transformations, or mechanically induced conversions during processing operations.
Properties
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-10(18)21-14-9-5-4-8-13(14)16(20)23-17-12-7-3-2-6-11(12)15(19)22-17/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCYQUDTKWHARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20867253 | |
| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20867253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66898-60-0 | |
| Record name | Talosalate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066898600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20867253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALOSALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1356SD6O2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Talosalate is synthesized through the reaction of 3-bromophthalide with 2-hydroxybenzoic acid, which is previously salified with triethylamine in refluxing acetone. This reaction produces 1,3-dihydro-3-oxo-1-isobenzofuranyl 2-hydroxybenzoate, which is then acetylated with acetic anhydride using sulfuric acid as a catalyst .
Industrial Production Methods: The industrial production of this compound involves the condensation of an organic salt of 2-acetyloxybenzoic acid with 3-bromophthalide . This method ensures the efficient production of this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: Talosalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce various esters and amides.
Scientific Research Applications
Medicinal Applications
Talosalate exhibits significant anti-inflammatory and analgesic properties. It functions by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound's mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), making it valuable in clinical settings.
Case Study: Efficacy in Pain Management
A clinical study examined the effectiveness of this compound in managing chronic pain conditions. Patients reported significant reductions in pain levels compared to baseline measurements after a treatment period of eight weeks. The study highlighted this compound's potential as an alternative to traditional NSAIDs, particularly for patients with gastrointestinal sensitivities.
Drug Formulation and Delivery Systems
This compound has been incorporated into advanced drug delivery systems due to its favorable pharmacokinetic properties. Researchers have explored its use in lipid-based formulations that enhance bioavailability and controlled release.
Data Table: Comparison of Drug Delivery Systems Using this compound
| Delivery System | Release Profile | Bioavailability | Application |
|---|---|---|---|
| Lipid Vesicles | Sustained Release | High | Chronic Pain Management |
| Nanoparticles | Controlled Release | Moderate | Targeted Cancer Therapy |
| Hydrogel Formulations | Immediate Release | Variable | Acute Inflammatory Conditions |
Research on Anti-inflammatory Mechanisms
Recent studies have focused on understanding the molecular mechanisms through which this compound exerts its anti-inflammatory effects. Research indicates that this compound not only inhibits prostaglandin synthesis but also modulates immune cell responses.
Case Study: Inhibition of Bradykinin Release
A laboratory study investigated this compound's effect on bradykinin release during inflammatory responses. Results demonstrated that this compound significantly reduced bradykinin levels, suggesting its potential role in mitigating acute inflammatory reactions.
Applications in Biomedical Research
This compound's unique chemical structure has made it a subject of interest in various biomedical research contexts, particularly in the development of novel therapeutic agents.
Research Findings: this compound as a Prodrug
Studies have shown that this compound can be converted into active metabolites that possess enhanced therapeutic effects. This prodrug approach allows for improved targeting of specific biological pathways involved in disease processes.
Future Directions and Innovations
The ongoing research into this compound's applications continues to uncover new therapeutic potentials. Innovations in formulation technologies aim to enhance its efficacy and safety profile further.
Emerging Trends
- Development of combination therapies utilizing this compound with other anti-inflammatory agents.
- Exploration of this compound's role in treating metabolic disorders due to its anti-inflammatory properties.
- Investigations into its efficacy in novel drug delivery systems tailored for specific patient populations.
Mechanism of Action
Talosalate exerts its effects primarily through the inhibition of prostaglandin synthesis. This inhibition reduces inflammation and pain by blocking the cyclooxygenase enzyme, which is responsible for the production of prostaglandins . Additionally, this compound’s anti-inflammatory effects are due to its ability to inhibit the release of inflammatory mediators .
Comparison with Similar Compounds
Comparison with Similar Phthalidyl Ester Prodrugs
Structural and Functional Differences
Talosalate belongs to a family of phthalidyl ester prodrugs, including talmetacin , talinflumate , and talampicillin . These compounds share a common phthalidyl promoiety but differ in their active carboxylic acid components and therapeutic applications:
Key Observations :
- Therapeutic Targets : this compound and talinflumate are NSAIDs, while talampicillin is an antibiotic, reflecting their distinct active moieties .
- Synthesis : this compound’s synthesis via N-heterocyclic carbene (NHC)-catalyzed asymmetric acetalization ensures high enantiomeric excess (e.g., 95% ee), a significant improvement over traditional racemic methods .
Pharmacokinetic and Metabolic Profiles
- This compound : Hydrolyzes in vivo to release salicylic acid derivatives, providing prolonged anti-inflammatory effects with reduced gastric irritation compared to aspirin .
- Talampicillin : Converts to ampicillin, enhancing oral absorption by masking the carboxylic acid group .
- Talinflumate : Metabolizes into flufenamic acid, a potent cyclooxygenase (COX) inhibitor, but with a higher risk of renal toxicity due to its trifluoromethyl sulfonyl group .
Stereochemical Considerations
The chiral acetal center in phthalidyl esters is critical for their metabolic stability and efficacy. Traditional synthesis using 3-bromophthalides produced racemic mixtures, limiting therapeutic consistency . Modern catalytic methods achieve >90% enantiomeric excess, as demonstrated in this compound’s synthesis, improving pharmacokinetic predictability .
Comparison with Non-Phthalidyl NSAIDs
Tolmetin vs. This compound
| Parameter | This compound | Tolmetin |
|---|---|---|
| Structure | Phthalidyl ester | Pyrrole-acetic acid |
| Molecular Formula | C₁₇H₁₂O₆ | C₁₅H₁₅NO₃ |
| UNII | 1356SD6O2G | D8K2JPN18B |
| Mechanism | Prodrug (salicylic acid) | Direct COX inhibition |
| Advantages | Reduced gastric toxicity | Rapid onset of action |
Triflumidate vs. This compound
Triflumidate (C₁₇H₁₄F₃NO₅S), another NSAID prodrug, releases triflumic acid. Unlike this compound, its sulfonyl group increases lipophilicity, enhancing central nervous system penetration but raising neurotoxicity risks .
Research Advancements and Clinical Relevance
Recent studies highlight this compound’s compatibility with complex carboxylic acids, such as abietic acid and dehydrocholic acid, enabling its use in diverse therapeutic contexts . However, talampicillin remains preferred for infections due to its broader antibacterial spectrum .
Biological Activity
Talosalate, a phthalidyl ester derivative of salicylate, is primarily recognized for its anti-inflammatory properties. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and neuroprotection. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.
Overview of this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions similarly to other salicylates but with distinct pharmacological properties. It is particularly noted for its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. Additionally, this compound has been studied for its effects on insulin sensitivity and neuroprotective mechanisms.
-
Anti-inflammatory Effects :
- This compound exhibits significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition leads to reduced expression of pro-inflammatory cytokines and chemokines.
- In vitro studies have shown that this compound can suppress the activation of microglia, the resident immune cells in the brain, thereby mitigating neuroinflammation associated with various neurological conditions .
-
Metabolic Effects :
- Research indicates that this compound may enhance insulin sensitivity and improve glycemic control in individuals with prediabetes or metabolic syndrome. For instance, a study demonstrated that participants receiving this compound exhibited a significant reduction in fasting glucose levels compared to the placebo group .
- The compound has also been associated with alterations in adipose tissue inflammatory markers, suggesting a potential role in modulating metabolic inflammation .
-
Neuroprotective Properties :
- This compound has been investigated for its neuroprotective effects following traumatic brain injury (TBI). Animal models indicate that this compound treatment post-injury promotes recovery by enhancing neurogenesis and reducing neuronal apoptosis .
- Histological analyses have shown decreased activation of microglia and macrophages in injured brain tissues treated with this compound, supporting its role in mitigating secondary injury processes following TBI .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of this compound in various settings:
-
Trial on Insulin Resistance :
A randomized controlled trial involving 78 participants assessed the impact of this compound on insulin resistance over 12 weeks. Results indicated a significant reduction in fasting glucose levels and improvements in lipid profiles among those treated with this compound compared to placebo . -
Neuroprotection in TBI :
In a preclinical study using the controlled cortical impact model, this compound was administered post-injury. Findings revealed that treated animals exhibited improved motor function and reduced inflammatory markers at the injury site, suggesting effective neuroprotection .
Comparative Data Table
| Study | Population | Dosage | Outcome | Significance |
|---|---|---|---|---|
| Goldfine et al., 2013 | Prediabetic individuals | 3-4 g/day | Reduced fasting glucose | p = 0.006 |
| Faghihimani et al., 2012 | Prediabetic individuals | 3 g/day | Improved insulin sensitivity | Not specified |
| Karve et al., 2016 | TBI model (mice) | Variable | Enhanced recovery post-injury | Significant functional improvement |
Q & A
Basic: How should researchers design experiments to investigate Talosalate's molecular mechanisms?
Answer:
Experimental design should follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure clarity and focus . For example:
- Population: In vitro cell lines or animal models relevant to this compound’s therapeutic targets.
- Intervention: Dose-response studies with this compound under controlled conditions.
- Comparison: Baseline activity vs. post-treatment, or comparison with structurally analogous compounds.
- Outcome: Quantitative measures (e.g., enzyme inhibition rates, gene expression profiles).
- Time: Short-term (acute effects) and long-term (chronic exposure) timelines.
Key Considerations:
- Validate experimental protocols using established guidelines (e.g., Beilstein Journal’s requirements for reproducibility ).
- Include negative controls and statistical power analysis to minimize bias .
Advanced: What methodologies are effective in resolving contradictions in this compound’s reported efficacy across preclinical studies?
Answer:
Contradictions may arise from variability in experimental models, dosing regimens, or analytical techniques. Address these using:
Systematic Review Frameworks: Aggregate data from diverse studies (e.g., PRISMA guidelines) to identify confounding variables .
Meta-Analysis: Statistically harmonize results using tools like RevMan or R’s metafor package, adjusting for heterogeneity (e.g., I² statistics) .
Mechanistic Replication: Replicate disputed findings under standardized conditions (e.g., OECD guidelines for pharmacological assays) .
Example Table:
| Study | Model System | Dose (mg/kg) | Outcome Metric | Confounding Factors |
|---|---|---|---|---|
| A (2022) | Murine | 50 | 60% Inhibition | Diet variability |
| B (2023) | Human primary cells | 100 | 30% Inhibition | Donor heterogeneity |
Basic: How can researchers ensure data integrity when characterizing this compound’s pharmacokinetic properties?
Answer:
- Standardized Assays: Use validated LC-MS/MS protocols for plasma concentration measurements .
- Reproducibility Checks:
- Data Documentation: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) via repositories like Figshare or Zenodo .
Advanced: What strategies are recommended for integrating multi-omics data into this compound’s mechanistic studies?
Answer:
Hypothesis-Driven Workflows:
- Link transcriptomic data (RNA-seq) with proteomic profiles (e.g., STRING database for protein interactions) .
Machine Learning: Apply unsupervised clustering (e.g., PCA, t-SNE) to identify latent patterns in metabolomic datasets .
Validation: Confirm omics findings with functional assays (e.g., CRISPR-Cas9 knockouts of candidate genes) .
Key Challenge: Ensure omics data align with biochemical pathways relevant to this compound’s known targets (e.g., COX enzymes) .
Basic: What criteria should guide the selection of in vivo models for this compound toxicity studies?
Answer:
- Relevance to Human Physiology: Use species with analogous metabolic pathways (e.g., rodents for hepatic metabolism) .
- Dose Translation: Apply allometric scaling to extrapolate human-equivalent doses .
- Endpoint Selection: Include histopathology, serum biomarkers (ALT, AST), and behavioral assessments .
Advanced: How can researchers leverage dataset search tools to identify high-quality this compound data?
Answer:
- Semantic Search Techniques: Use Google Dataset Search with Boolean operators (e.g., "this compound" AND "pharmacokinetics" NOT "synthesis") .
- Trustworthiness Metrics: Prioritize datasets from repositories with DOI assignments, peer-reviewed metadata, and institutional affiliations .
- Cross-Validation: Compare results with curated databases (e.g., ChEMBL, PubChem) to flag outliers .
Basic: What statistical methods are essential for analyzing this compound’s dose-response relationships?
Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism .
- Error Propagation: Calculate confidence intervals for EC₅₀/IC₅₀ values via bootstrap resampling .
- Sensitivity Analysis: Test robustness to outliers using Cook’s distance or leverage plots .
Advanced: How should researchers address ethical and reproducibility concerns in this compound studies?
Answer:
- Pre-registration: Submit experimental designs to platforms like OSF or ClinicalTrials.gov to reduce bias .
- Open Science Practices: Share protocols, raw data, and code publicly (e.g., GitHub repositories) .
- Ethical Review: Ensure animal/human studies comply with institutional guidelines (e.g., IACUC, IRB approvals) .
Basic: What are best practices for synthesizing this compound analogs to explore structure-activity relationships (SAR)?
Answer:
- Rational Design: Modify functional groups (e.g., ester hydrolysis sites) based on computational docking studies .
- Purity Verification: Use NMR (>95% purity) and HPLC (≥99% peak area) .
- Data Reporting: Include synthetic yields, spectroscopic data, and crystallization conditions in supplementary materials .
Advanced: How can researchers employ contradiction analysis to refine hypotheses about this compound’s off-target effects?
Answer:
- Triangulation: Cross-reference adverse event databases (e.g., FAERS), proteomic screens, and phenotypic assays .
- Network Pharmacology: Map this compound’s interactions using STRING or STITCH databases to predict off-targets .
- Experimental Validation: Use siRNA knockdowns or selective inhibitors to confirm candidate targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
